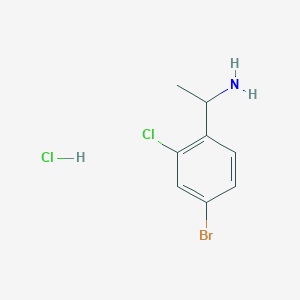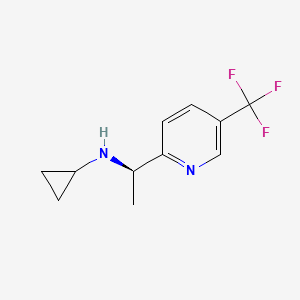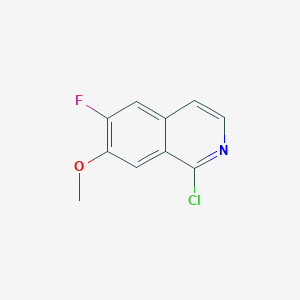![molecular formula C28H22O2 B8268645 [9,9'-Bi-9H-Fluorene]-9,9'-dimethanol](/img/structure/B8268645.png)
[9,9'-Bi-9H-Fluorene]-9,9'-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl is an organic compound that belongs to the class of bifluorenyl derivatives. This compound is characterized by the presence of two hydroxymethyl groups attached to the 9,9’ positions of the bifluorenyl structure. Bifluorenyl compounds are known for their unique photophysical properties, making them of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl typically involves the reaction of 9-fluorenone with formaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, leading to the formation of the desired bifluorenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as bifunctional ionic liquids have been explored to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include bifluorenyl derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, and substituted bifluorenyl compounds .
科学研究应用
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in studying biological systems and as a fluorescent probe.
作用机制
The mechanism of action of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence .
相似化合物的比较
Similar Compounds
- 9,9-Bis(4-hydroxyphenyl) fluorene
- 9,9-Di-n-dodecyl-2,7-dibromofluorene
- 9,9-Bis(methoxymethyl)-fluorene
Uniqueness
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl is unique due to its specific substitution pattern and the presence of hydroxymethyl groups, which impart distinct chemical and photophysical properties.
属性
IUPAC Name |
[9-[9-(hydroxymethyl)fluoren-9-yl]fluoren-9-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQOBPFZLYOXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)C4(C5=CC=CC=C5C6=CC=CC=C64)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (1S,3R,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8268567.png)
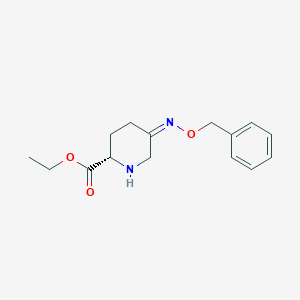
![2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one](/img/structure/B8268574.png)
![Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate](/img/structure/B8268577.png)
![Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate](/img/structure/B8268585.png)
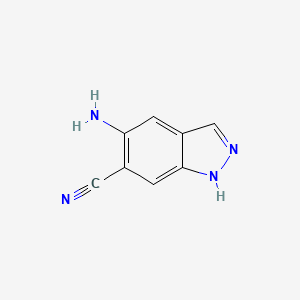

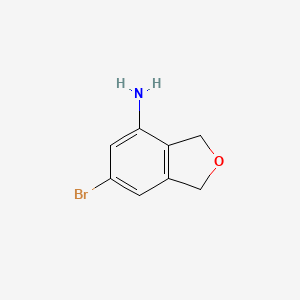
![(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8268624.png)
![(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene](/img/structure/B8268630.png)
